molecular formula C16H12Cl2N4O B11684950 4-[(2,5-Dichlorophenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one CAS No. 6407-75-6

4-[(2,5-Dichlorophenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one

Cat. No.: B11684950
CAS No.: 6407-75-6
M. Wt: 347.2 g/mol
InChI Key: SYIDJAUAPDQFRN-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorophenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is an organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and intense coloration. The compound belongs to the azo dye family, characterized by the presence of the azo group (-N=N-) which is responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorophenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves the diazotization of 2,5-dichloroaniline followed by azo coupling with 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of azoxy compounds.

    Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products

    Oxidation: Formation of azoxy derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(2,5-Dichlorophenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy due to its intense coloration.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used as a pigment in plastics, textiles, and inks due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can interact with biological molecules. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide
  • 4-[(2,5-Dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide

Uniqueness

4-[(2,5-Dichlorophenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, intense coloration, and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

CAS No.

6407-75-6

Molecular Formula

C16H12Cl2N4O

Molecular Weight

347.2 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H12Cl2N4O/c1-10-15(20-19-14-9-11(17)7-8-13(14)18)16(23)22(21-10)12-5-3-2-4-6-12/h2-9,15H,1H3

InChI Key

SYIDJAUAPDQFRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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